molecular formula C20H23ClN2O3S2 B11347885 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11347885
M. Wt: 439.0 g/mol
InChI Key: FXOIVVVBXJMPBO-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenyl methanesulfonyl chloride . This intermediate is then reacted with 2-(methylsulfanyl)aniline to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl methanesulfonyl chloride: A precursor in the synthesis of the target compound.

    2-(Methylsulfanyl)aniline: Another precursor used in the synthesis.

    Sulfonyl chlorides: A class of compounds with similar functional groups.

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S2/c1-27-19-5-3-2-4-18(19)22-20(24)16-10-12-23(13-11-16)28(25,26)14-15-6-8-17(21)9-7-15/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

FXOIVVVBXJMPBO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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